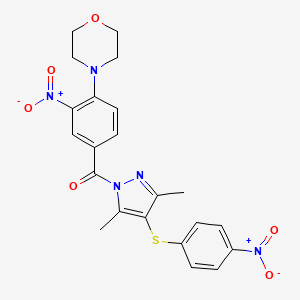
(3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)(4-morpholino-3-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)(4-morpholino-3-nitrophenyl)methanone is a useful research compound. Its molecular formula is C22H21N5O6S and its molecular weight is 483.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactions
Research has focused on the synthesis and reactions of compounds with similar structural features, exploring their potential for creating new chemical entities. For instance, the synthesis of derivatives through various chemical reactions, including hydrazinolysis and condensation, has been demonstrated, leading to the creation of compounds with potential for further pharmacological or material science applications (Zaki, El-Dean, & Radwan, 2014).
Sensor Applications
Certain derivatives have been investigated for their sensor applications, particularly in detecting metal ions. A study on a Schiff base derivative highlighted its utility as a colorimetric sensor for Fe(III) ions and a fluorescent sensor for Al(III) ions, showcasing the potential of these compounds in analytical chemistry and environmental monitoring (Soufeena & Aravindakshan, 2019).
Biological Activities
The exploration of biological activities is a significant area of research for compounds with similar structures. For example, studies on derivatives have shown potential anti-inflammatory and antibacterial properties, suggesting these compounds could serve as templates for the development of new drugs (Ravula, Babu, Manich, Rika, N. R. Chary, & J. N. S. Ch, 2016). Another study indicated the importance of edge-to-face interaction between aromatic rings in the formation of clathrate compounds, which could have implications for material science and drug delivery systems (Eto et al., 2011).
Antitubercular and Antifungal Activity
The synthesis and evaluation of novel derivatives for antitubercular and antifungal activity highlight the therapeutic potential of these compounds. Some derivatives have displayed promising activity against tuberculosis and fungal infections, suggesting avenues for the development of new antimicrobial agents (Syed, Alagwadi Kallanagouda Ramappa, & Alegaon, 2013).
Enzyme Inhibition
The evaluation of enzyme inhibitory activities, such as against acetylcholinesterase and butyrylcholinesterase, is another research avenue. Compounds with related structures have been designed and tested for their ability to inhibit enzymes linked to diseases like Alzheimer's, showcasing potential for therapeutic applications (Cetin, Türkan, Bursal, & Murahari, 2021).
特性
IUPAC Name |
[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-morpholin-4-yl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O6S/c1-14-21(34-18-6-4-17(5-7-18)26(29)30)15(2)25(23-14)22(28)16-3-8-19(20(13-16)27(31)32)24-9-11-33-12-10-24/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYDQCVKWJFURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)SC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

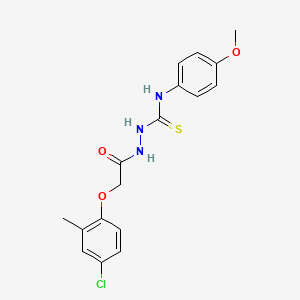
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2450447.png)
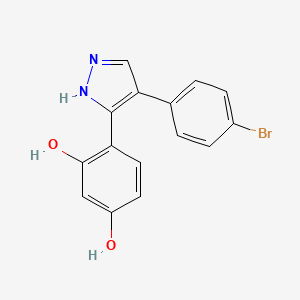
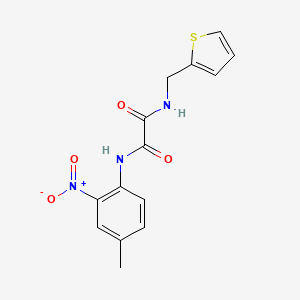
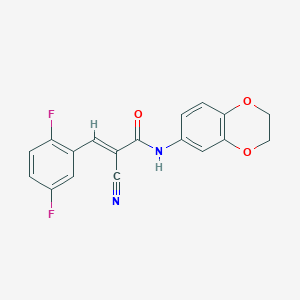

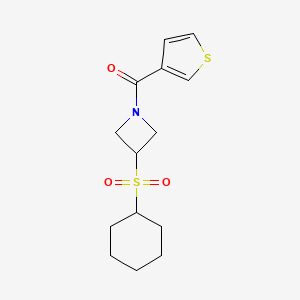
![N-(1-benzylpiperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2450458.png)
![1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B2450459.png)


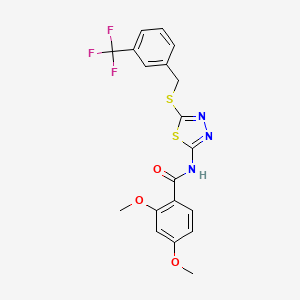
![Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate](/img/structure/B2450464.png)
![5-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2450465.png)